![molecular formula C20H14ClF3N2O2 B2955223 1-(3-chlorobenzyl)-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide CAS No. 338754-86-2](/img/structure/B2955223.png)

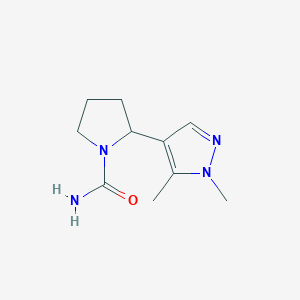

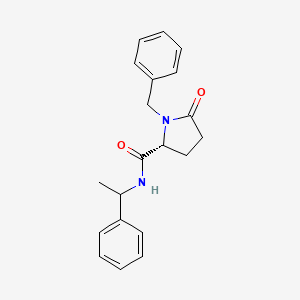

1-(3-chlorobenzyl)-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-chlorobenzyl)-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C20H14ClF3N2O2 and its molecular weight is 406.79. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Catalytic and Antibacterial Activities

A study by Özdemir et al. (2012) synthesized a compound through the reaction of 2-{(2-aminophenylimino)methyl}phenol with pyridine-2,6-dicarbonyl dichloride, which was evaluated for its antibacterial activities against both Gram-positive and Gram-negative bacteria. This compound also demonstrated efficiency as a catalyst for the transfer hydrogenation reaction of various ketones under mild conditions. The research highlighted the compound's crystallization in two polymorphic forms under the same conditions, with their structures determined using single-crystal X-ray diffraction technique. The study also explored the molecular geometry, vibrational frequencies, and chemical shift values through density functional theory (DFT) calculations, providing insights into the compound's properties and applications (Özdemir, Dayan, Çetinkaya, & Akgül, 2012).

Inhibition of Transcription Factors

Palanki et al. (2000) investigated N-[3,5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide as an inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors. The study focused on the structure-activity relationship, highlighting the critical role of the carboxamide group and the impact of various substitutions on the compound's activity. This research provides a foundation for the development of compounds with potential therapeutic applications (Palanki, Erdman, Gayo-Fung, Shevlin, Sullivan, Goldman, Ransone, Bennett, Manning, & Suto, 2000).

Glycine Transporter Inhibition

Yamamoto et al. (2016) described the identification of a structurally diverse compound as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. This research utilized central nervous system multiparameter optimization (CNS MPO) as a drug-likeness guideline, highlighting the compound's potent GlyT1 inhibitory activity, favorable pharmacokinetics profile, and its effect on increasing cerebrospinal fluid (CSF) concentration of glycine in rats (Yamamoto, Ohta, Abe, Kambe, Tsukiyama, Kawakita, Moriya, & Yasuhara, 2016).

Wirkmechanismus

Mode of Action

The mode of action would depend on the specific targets of the compound. It might inhibit or activate its targets, leading to changes in cellular processes. The trifluoromethyl group, for example, is often used in medicinal chemistry to enhance binding affinity or metabolic stability .

Biochemische Analyse

Biochemical Properties

The trifluoromethyl group in the compound plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the compound may interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions .

Molecular Mechanism

It is known that the compound contains a trifluoromethyl group, which has been associated with various biochemical reactions

Eigenschaften

IUPAC Name |

1-[(3-chlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClF3N2O2/c21-15-6-1-4-13(10-15)12-26-9-3-8-17(19(26)28)18(27)25-16-7-2-5-14(11-16)20(22,23)24/h1-11H,12H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJIUUWQBEBSWSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2H-1,3-benzodioxol-5-yl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2955142.png)

![3-cyano-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2955145.png)

![1-(2,5-difluorophenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}methanesulfonamide](/img/structure/B2955148.png)

![N-(3,5-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2955156.png)

![9-(2,5-dimethoxyphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

![1-(4-((1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B2955162.png)